Cas no 2680809-05-4 (2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)

2-{(Prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid is a specialized heterocyclic compound featuring a benzothiazole core functionalized with a prop-2-en-1-yloxy carbonylamino group and a carboxylic acid moiety. This structure confers versatility in synthetic applications, particularly in the development of pharmacologically active intermediates or functional materials. The tetrahydrobenzothiazole scaffold enhances stability, while the carboxylic acid group offers reactivity for further derivatization. The allyloxycarbonyl (Alloc) protecting group enables selective deprotection under mild conditions, making it valuable in peptide synthesis and orthogonal protection strategies. Its balanced reactivity and structural features make it suitable for use in medicinal chemistry and materials science research.
2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid structure
2680809-05-4 structure
Product name:2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
CAS No:2680809-05-4
MF:C12H14N2O4S
Molecular Weight:282.315561771393
CID:5636028
PubChem ID:165908443

2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
    • 2680809-05-4
    • EN300-28286435
    • 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
    • インチ: 1S/C12H14N2O4S/c1-2-5-18-12(17)14-11-13-8-6-7(10(15)16)3-4-9(8)19-11/h2,7H,1,3-6H2,(H,15,16)(H,13,14,17)
    • InChIKey: YTYKTMYRBSBTHD-UHFFFAOYSA-N
    • SMILES: S1C(NC(=O)OCC=C)=NC2=C1CCC(C(=O)O)C2

計算された属性

  • 精确分子量: 282.06742811g/mol
  • 同位素质量: 282.06742811g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 377
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117Ų
  • XLogP3: 1.8

2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28286435-0.1g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
2680809-05-4
0.1g
$968.0 2023-09-08
Enamine
EN300-28286435-10.0g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
2680809-05-4
10g
$5159.0 2023-05-25
Enamine
EN300-28286435-0.05g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
2680809-05-4
0.05g
$924.0 2023-09-08
Enamine
EN300-28286435-2.5g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
2680809-05-4
2.5g
$2155.0 2023-09-08
Enamine
EN300-28286435-5.0g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
2680809-05-4
5g
$3479.0 2023-05-25
Enamine
EN300-28286435-1.0g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
2680809-05-4
1g
$1200.0 2023-05-25
Enamine
EN300-28286435-0.5g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
2680809-05-4
0.5g
$1056.0 2023-09-08
Enamine
EN300-28286435-0.25g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
2680809-05-4
0.25g
$1012.0 2023-09-08
Enamine
EN300-28286435-1g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
2680809-05-4
1g
$1100.0 2023-09-08
Enamine
EN300-28286435-5g
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid
2680809-05-4
5g
$3189.0 2023-09-08

2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid 関連文献

2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acidに関する追加情報

Introduction to 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid (CAS No. 2680809-05-4)

2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid, identified by its CAS number 2680809-05-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of functional groups such as the carbonylamino and propenyl ether moieties enhances its potential as a pharmacophore in drug design and development.

The benzothiazole core of this molecule is a well-documented scaffold in medicinal chemistry, exhibiting properties that make it suitable for various therapeutic applications. Benzothiazole derivatives are known for their antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The specific arrangement of atoms in 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid contributes to its unique chemical and biological properties, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel benzothiazole derivatives with enhanced efficacy and reduced side effects. The carbonylamino group in this compound introduces a polar moiety that can interact favorably with biological targets, potentially improving binding affinity and pharmacological activity. Additionally, the propenyl ether functionality adds flexibility to the molecular structure, which may influence both solubility and metabolic stability.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have highlighted the role of benzothiazole derivatives in modulating neurotransmitter systems and inhibiting enzymes associated with neurodegenerative diseases. The tetrahydro substitution in the benzothiazole ring further enhances its bioavailability and reduces toxicity, making it an attractive candidate for clinical development.

Furthermore, the carboxylic acid group at the 5-position of the benzothiazole ring provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific therapeutic needs. This versatility has led to numerous synthetic pathways being explored to optimize this compound's pharmacokinetic profile and target specificity.

The synthesis of 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiazole core efficiently. The introduction of the propenyl ether group has been achieved through regioselective etherification reactions, ensuring high yield and purity.

From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding interactions of this compound with potential biological targets. These studies suggest that the carbonylamino group interacts favorably with polar residues in protein active sites, while the propenyl ether moiety may engage in hydrophobic interactions. Such insights are crucial for rational drug design and optimizing lead compounds for clinical trials.

The pharmacological evaluation of 2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress pathways. Additionally, animal models have shown that this compound exhibits neuroprotective effects without significant side effects at therapeutic doses.

The potential therapeutic applications of this compound extend beyond neurological disorders. Preliminary research suggests that it may also be effective against infectious diseases caused by bacteria and fungi. The structural features of benzothiazole derivatives, including those present in this compound, have been shown to disrupt microbial cell membranes and inhibit essential metabolic pathways.

In conclusion,2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid (CAS No. 2680809-05-4) represents a significant advancement in pharmaceutical research due to its unique chemical structure and promising biological activities. Its potential applications in treating neurological disorders and infectious diseases make it a valuable asset in the quest for novel therapeutics. Continued research into this compound will likely uncover even more exciting possibilities for its use in medicine.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm